molecular formula C10H14FN B3168163 [1-(4-Fluoro-phenyl)-propyl]-methyl-amine CAS No. 926262-89-7

[1-(4-Fluoro-phenyl)-propyl]-methyl-amine

Cat. No. B3168163
CAS RN: 926262-89-7
M. Wt: 167.22 g/mol
InChI Key: SORDPUKBFPOPMY-UHFFFAOYSA-N
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Description

“[1-(4-Fluoro-phenyl)-propyl]-methyl-amine” is a chemical compound with the CAS Number: 926262-89-7 . It has a molecular weight of 167.23 and its IUPAC name is 1-(4-fluorophenyl)-N-methyl-1-propanamine . The compound is used for research purposes .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H14FN . The InChI code is 1S/C10H14FN/c1-3-10(12-2)8-4-6-9(11)7-5-8/h4-7,10,12H,3H2,1-2H3 . The SMILES string representation is CCC(C1=CC=C(C=C1)F)NC .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources I found. It’s known that the compound has a molecular weight of 167.23 . More specific properties like melting point, boiling point, solubility, etc., might be available in specialized chemical databases.

Scientific Research Applications

Synthesis and Chemical Properties

A foundational aspect of research on compounds like [1-(4-Fluoro-phenyl)-propyl]-methyl-amine involves the exploration of their synthesis and chemical properties. Studies have been conducted to develop practical methods for synthesizing related fluoro-organic compounds due to their potential applications in various fields, including medicinal chemistry and material science. For instance, a practical pilot-scale method has been developed for the preparation of 2-fluoro-4-bromobiphenyl, a compound related to the synthesis of non-steroidal anti-inflammatory materials, showcasing the importance of fluoro-organic chemistry in pharmaceutical manufacturing (Qiu et al., 2009).

Environmental Applications

A significant area of research involves the use of amine-functionalized sorbents for environmental remediation, particularly for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Amine-containing sorbents have shown promise in effectively removing PFAS, highlighting the utility of nitrogen-containing organic compounds in environmental protection (Ateia et al., 2019).

Analytical Chemistry

In analytical chemistry, nitrogen-containing compounds like this compound and their derivatives are studied for their roles as chemosensors. These compounds have been used to develop sensors for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors make them valuable tools for environmental monitoring and biomedical applications (Roy, 2021).

Biomedical Research

The study of nitrogen-containing compounds also extends to biomedical research, where they are investigated for their therapeutic potentials. For example, the synthesis and structural analysis of novel nitrogen-containing heterocycles have been a focus, as these compounds hold promise in drug discovery and development due to their diverse biological activities (Gomaa & Ali, 2020).

Safety and Hazards

“[1-(4-Fluoro-phenyl)-propyl]-methyl-amine” is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid skin and eye contact, and inhalation .

properties

IUPAC Name

1-(4-fluorophenyl)-N-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-10(12-2)8-4-6-9(11)7-5-8/h4-7,10,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORDPUKBFPOPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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